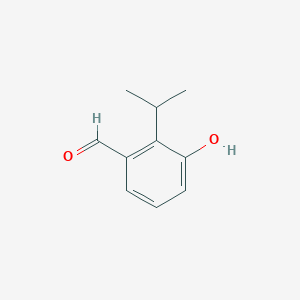
3-Hydroxy-2-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O2 It is a substituted benzaldehyde, characterized by the presence of a hydroxyl group (-OH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 2-isopropylbenzaldehyde. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydroxylation of 2-isopropylbenzaldehyde using a metal catalyst, such as palladium or platinum, in a continuous flow reactor. This approach allows for higher yields and better control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-Hydroxy-2-isopropylbenzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Thionyl chloride in an inert solvent like dichloromethane (CH2Cl2) under reflux conditions.
Major Products Formed
Oxidation: 3-Hydroxy-2-isopropylbenzoic acid.
Reduction: 3-Hydroxy-2-isopropylbenzyl alcohol.
Substitution: 3-Chloro-2-isopropylbenzaldehyde or 3-Bromo-2-isopropylbenzaldehyde.
Scientific Research Applications
3-Hydroxy-2-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-isopropylbenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, the compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-isopropylbenzaldehyde: Similar structure but with the hydroxyl group in a different position.
3-Hydroxy-4-isopropylbenzaldehyde: Another isomer with the hydroxyl group at the para position relative to the aldehyde group.
2-Hydroxy-5-isopropylbenzaldehyde: Similar structure with the hydroxyl group at the meta position.
Uniqueness
3-Hydroxy-2-isopropylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
532966-40-8 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-7,12H,1-2H3 |
InChI Key |
QAFYEFGAVUPYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















